![molecular formula C8H7ClF3NS B1517049 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1019350-70-9](/img/structure/B1517049.png)
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Übersicht
Beschreibung
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline (5-Cl-TSA) is a synthetic organic compound with a wide range of applications in scientific research. In recent years, 5-Cl-TSA has been extensively studied for its potential biomedical applications.
Wissenschaftliche Forschungsanwendungen
Biocide Efficacy in Coatings and Paper Products
This compound has been evaluated for its effectiveness as a biocide in coatings and paper products. The safety assessment conducted by the European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers if the maximum residual amount in finished products does not exceed certain limits . This application is crucial for preventing microbial growth that can degrade materials and pose health risks.
Medicine: Potential Therapeutic Agent Synthesis
While direct applications in medicine for this specific compound are not well-documented, its structural features suggest potential utility in synthesizing therapeutic agents. The presence of a trifluoroethyl group and an aniline moiety could be leveraged in designing molecules with specific pharmacological activities, although further research would be necessary to explore this potential .
Agriculture: Synthesis of Agrochemicals
In agriculture, compounds like 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline could be intermediates in the synthesis of agrochemicals. Their structural properties may be useful in creating pesticides or herbicides that require specific chemical functionalities to target pests or weeds effectively .
Material Science: Advanced Polymer Research
The unique chemical structure of this compound suggests it could be used in material science, particularly in the development of advanced polymers. Its ability to potentially interact with other substances at the molecular level might lead to the creation of materials with desirable properties such as increased durability or specialized conductivity .
Environmental Science: Pollution Remediation
Compounds with sulfanyl groups have been studied for their potential applications in environmental science, particularly in pollution remediation. They could play a role in processes designed to remove or neutralize pollutants from soil, water, or air .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline could be used as a standard or reagent in various analytical techniques, such as chromatography and spectroscopy. Its distinct chemical signature allows it to be a reference point for identifying or quantifying other substances .
Biochemistry: Enzyme Inhibition Studies
The structural components of this compound may make it suitable for studying enzyme interactions in biochemistry. It could act as an inhibitor or activator for specific enzymes, helping to elucidate their mechanisms and roles in biological processes .
Pharmaceutical Research: Drug Design and Discovery
Finally, in pharmaceutical research, the compound’s molecular framework could be valuable in drug design and discovery. Its chemical groups might interact with biological targets, leading to the development of new drugs with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUIDNJYVJCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)
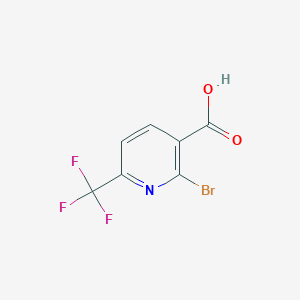
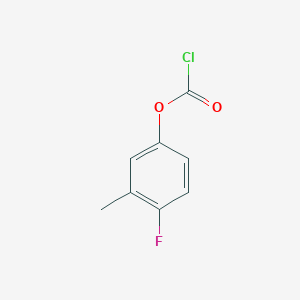
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
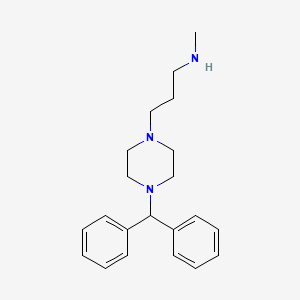
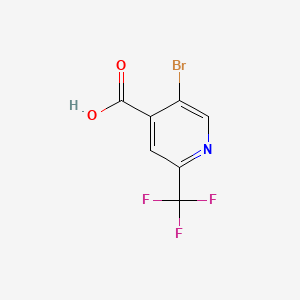
![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
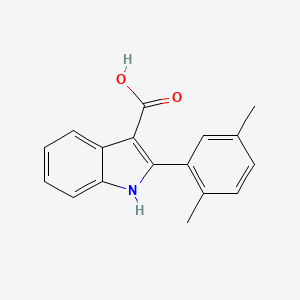
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)